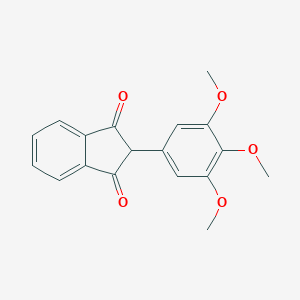
2-(3,4,5-Trimethoxyphenyl)-1,3-indandione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4,5-Trimethoxyphenyl)-1,3-indandione is a chemical compound that has been found to have potential applications in scientific research. This compound is also known as TMI or 2-TMI and is a derivative of indandione. It has a molecular formula of C17H17NO5 and a molecular weight of 315.32 g/mol.
Mécanisme D'action
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)-1,3-indandione is not fully understood. However, it has been reported to inhibit the production of pro-inflammatory cytokines and to scavenge free radicals. TMI has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species.
Biochemical and Physiological Effects
2-(3,4,5-Trimethoxyphenyl)-1,3-indandione has been reported to have several biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines in vitro and in vivo. TMI has also been found to increase the activity of antioxidant enzymes and to decrease lipid peroxidation. It has been reported to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3,4,5-Trimethoxyphenyl)-1,3-indandione in lab experiments is its ability to act as a fluorescent probe for the detection of metal ions. TMI has also been found to have anti-inflammatory and antioxidant properties, which can be useful in the study of inflammatory diseases and oxidative stress. However, one of the limitations of using TMI is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the use of 2-(3,4,5-Trimethoxyphenyl)-1,3-indandione in scientific research. One direction is the development of TMI-based metal ion sensors for the detection of heavy metals in environmental samples. Another direction is the study of TMI's anti-inflammatory and antioxidant properties in the treatment of inflammatory diseases and oxidative stress. Further research is also needed to fully understand the mechanism of action of TMI and its potential applications in other areas of scientific research.
Conclusion
2-(3,4,5-Trimethoxyphenyl)-1,3-indandione is a chemical compound that has potential applications in scientific research. Its synthesis method is reliable, and it has been found to exhibit anti-inflammatory and antioxidant properties. TMI has also been used as a fluorescent probe for the detection of metal ions. Further research is needed to fully understand the mechanism of action of TMI and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 2-(3,4,5-Trimethoxyphenyl)-1,3-indandione involves the reaction of indandione with 3,4,5-trimethoxyphenyl magnesium bromide. This reaction results in the formation of the TMI compound. The synthesis method has been reported in several research papers and is considered to be a reliable method for the production of TMI.
Applications De Recherche Scientifique
2-(3,4,5-Trimethoxyphenyl)-1,3-indandione has been found to have potential applications in scientific research. It has been reported to exhibit anti-inflammatory and antioxidant properties. TMI has also been found to have potential as a fluorescent probe for the detection of metal ions. It has been used in the synthesis of metal ion sensors and has shown promising results.
Propriétés
Numéro CAS |
19225-22-0 |
|---|---|
Nom du produit |
2-(3,4,5-Trimethoxyphenyl)-1,3-indandione |
Formule moléculaire |
C18H16O5 |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
2-(3,4,5-trimethoxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C18H16O5/c1-21-13-8-10(9-14(22-2)18(13)23-3)15-16(19)11-6-4-5-7-12(11)17(15)20/h4-9,15H,1-3H3 |
Clé InChI |
HXYXFQRJJLENLX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2C(=O)C3=CC=CC=C3C2=O |
Autres numéros CAS |
19225-22-0 |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
2-(3,4,5-trimethoxyphenyl)indene-1,3-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-3-Chloro-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-ol](/img/structure/B106096.png)

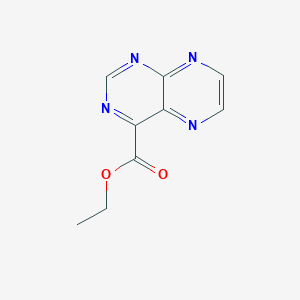

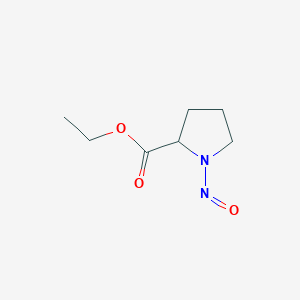
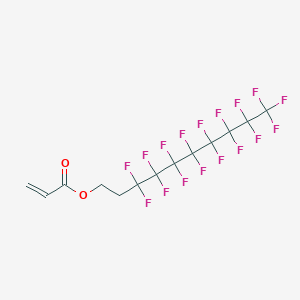
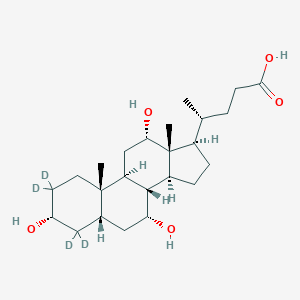
![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)


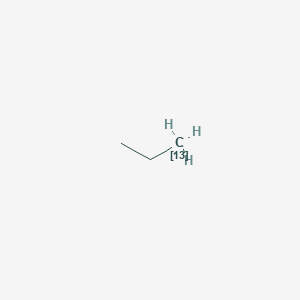
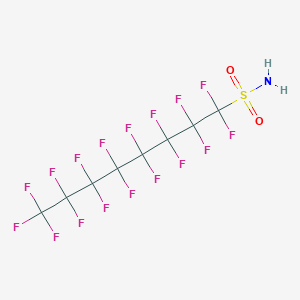
![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)
